O-cyclohexylhydroxylamine

Catalog No.
S784559
CAS No.
4759-21-1
M.F
C6H13NO
M. Wt
115.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
O-cyclohexylhydroxylamine

O-Cyclohexylhydroxylamine free base overcomes limitations of hydroxylamine salts: soluble in THF, toluene, DCM for anhydrous oxime ether synthesis without added base, avoiding salt byproducts and minimizing base-catalyzed side reactions on sensitive substrates (enolizable ketones, esters). Introduces a sterically bulky, lipophilic cyclohexyl group to tune membrane permeability. ≥98% purity; global shipping.

CAS Number

4759-21-1

Product Name

O-cyclohexylhydroxylamine

IUPAC Name

O-cyclohexylhydroxylamine

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

InChI

InChI=1S/C6H13NO/c7-8-6-4-2-1-3-5-6/h6H,1-5,7H2

InChI Key

KYKNGOPXRHUCHC-UHFFFAOYSA-N

SMILES

C1CCC(CC1)ON

Canonical SMILES

C1CCC(CC1)ON

Synonyms

O-Cyclohexylhydroxylamine, Cyclohexyloxyamine, (Cyclohexyloxy)amine, O-(Cyclohexyl)hydroxylamine

Purity

≥98% (GC)

Package Size

1 g, 5 g, 25 g

O-cyclohexylhydroxylamine (CAS 4759-21-1) is an O-alkylated hydroxylamine derivative used as a key reagent for the synthesis of stable cyclohexyl oxime ethers from aldehydes and ketones. Unlike its parent compound, hydroxylamine, which is typically supplied as a highly polar, water-soluble hydrochloride salt, O-cyclohexylhydroxylamine is a free base with significant lipophilic character due to its cyclohexyl moiety. This structural difference provides distinct advantages in handling, solubility in organic media, and reaction control, making it a specific choice for syntheses where reaction environment and byproduct avoidance are critical.

Research Fit

Oxime synthesis Caprolactam process optimization and oxime ether formation
Neurodegeneration model Reactive aldehyde-trapping assay, mechanistically distinct from antioxidants
CDK inhibitor scaffold O-substituted hydroxylamine for kinase inhibition assay context

Direct substitution of O-cyclohexylhydroxylamine with more common reagents like hydroxylamine hydrochloride (NH2OH·HCl) is often impractical for process-controlled organic synthesis. Using NH2OH·HCl necessitates the addition of a stoichiometric base (e.g., Na2CO3, pyridine) to liberate the free nucleophile, introducing inorganic salts that complicate workups and require aqueous or polar protic solvent systems. Furthermore, substituting with other O-alkyl analogs, such as O-methylhydroxylamine, fails to replicate the specific steric profile and lipophilicity conferred by the cyclohexyl group. These properties are not incidental; they directly influence reaction kinetics with sterically hindered carbonyls and determine the physicochemical properties (e.g., solubility, chromatographic behavior, biological interactions) of the resulting oxime ether product.

Substitution Risk

Positional isomer N-cyclohexylhydroxylamine may exhibit different kinase inhibition profile, requiring isomer verification.
Other O-alkylated hydroxylamines (e.g., O-tert-butyl, O-benzyl) may differ in steric and electronic properties, affecting reaction selectivity.
Free base form may hydrolyze in aqueous conditions; using hydrochloride salt is critical for moisture-sensitive protocols.

Organic-Phase Processability Advantage

As a non-polar free base, O-cyclohexylhydroxylamine exhibits high solubility in common organic solvents such as ethers, chlorinated solvents, and hydrocarbons. This contrasts sharply with hydroxylamine hydrochloride or sulfate, which are crystalline salts with negligible solubility in non-polar organic media and limited solubility even in polar aprotic solvents. This property allows for true homogeneous reaction conditions in anhydrous systems, which is often impossible with inorganic hydroxylamine salts without using co-solvents or phase-transfer catalysts.

Evidence DimensionSolubility in Organic Solvents (e.g., Benzene, THF, DCM)
Target Compound DataSoluble (based on 'like-dissolves-like' principle for its large non-polar structure)
Comparator Or BaselineHydroxylamine Hydrochloride/Sulfate: 'Difficultly soluble' to insoluble in common organic solvents.
Quantified DifferenceQualitatively high vs. negligible solubility, enabling homogeneous vs. heterogeneous reaction systems.
ConditionsStandard laboratory temperature and pressure in common anhydrous organic solvents.

This enables single-phase reactions in standard organic solvents, simplifying process control, improving reaction kinetics, and eliminating inorganic salt byproducts from workup.

Oxidation kinetics
Head-to-head
20–50× faster
Rate-determining intermediate in caprolactam pathway
Catalytic oxidation, 170–230°C

Reduced Basicity for Sensitive Substrates

O-alkylation significantly reduces the basicity of the hydroxylamine nitrogen. Unsubstituted hydroxylamine has a pKa of approximately 6.0, enhanced in aqueous media by its ability to form hydrogen bonds via both its -OH and -NH2 groups. O-alkylhydroxylamines, including the cyclohexyl derivative, cannot form this solvent-stabilizing H-bond with their oxygen atom, resulting in a lower electron density on the nitrogen and a correspondingly lower pKa (e.g., O-methylhydroxylamine pKa = 4.6). This makes O-cyclohexylhydroxylamine a weaker base and a 'softer' nucleophile.

Evidence DimensionAqueous pKa of the Conjugate Acid
Target Compound DatapKa < 6.0 (Following the established trend for O-alkylhydroxylamines)
Comparator Or BaselineHydroxylamine: pKa ≈ 6.0
Quantified DifferencepKa is >1 unit lower than the parent compound.
ConditionsTitrimetrically determined in water or water-ethanol mixtures.

Its lower basicity is critical for reactions involving base-sensitive functional groups (e.g., esters, epoxides) where the stronger basicity of free hydroxylamine could cause undesired side reactions.

Neuroprotection assay
Reported
Hydroxylamines active; radical scavengers inactive
Mechanistically distinct aldehyde-trapping context
3-AP neurodegeneration model

Lipophilic Linker for Tracers and Bioconjugates

The formation of an oxime ether bond is a prevalent strategy for the late-stage introduction of imaging agents, such as 18F-labeled aldehydes, onto larger molecules. The choice of the O-substituent on the hydroxylamine is a key design element for tuning the overall physicochemical properties of the final conjugate. Using O-cyclohexylhydroxylamine instead of a smaller analog like O-methylhydroxylamine introduces a bulky, non-polar cyclohexyl group. This significantly increases the lipophilicity of the resulting linker, which can be essential for modulating properties like cell membrane permeability, protein binding, and in vivo distribution of the final radiotracer or bioconjugate.

Evidence DimensionLipophilicity Contribution to Final Conjugate
Target Compound DataIntroduces a large, non-polar C6H11 aliphatic group.
Comparator Or BaselineO-Methylhydroxylamine: Introduces a small, less lipophilic CH3 group.
Quantified DifferenceSubstantial increase in calculated LogP and non-polar surface area of the resulting linker.
ConditionsStandard oxime ether formation for bioconjugation or radiolabeling.

This provides a specific tool for medicinal chemists and radiochemists to deliberately increase the lipophilicity of a molecule, impacting its pharmacokinetic and pharmacodynamic profile.

CDK inhibition
Data to verify
IC₅₀ CDK2 0.8 µM, CDK4 1.2 µM
Isomer-dependent kinase inhibition context
O- vs N-substitution ~10× difference (source review required)
Salt form stability
Context-dependent
Hydrochloride enhances aqueous stability
Salt selection for aqueous reaction reproducibility
Free base may hydrolyze with moisture (data to verify)

Homogeneous Oximation in Non-Polar Solvents

For syntheses requiring the formation of an oxime ether in anhydrous and non-polar solvents like THF, toluene, or dichloromethane, the high solubility of O-cyclohexylhydroxylamine makes it the appropriate choice. It avoids the process complications of two-phase reactions or the need for co-solvents that arise when using hydroxylamine salts.

Oximation of Base-Sensitive Intermediates

When reacting a carbonyl compound that also contains base-sensitive functionalities (e.g., easily enolizable ketones, esters, or epoxides), the lower basicity of O-cyclohexylhydroxylamine compared to free hydroxylamine offers a significant advantage. It allows for oximation to proceed with a minimized risk of base-catalyzed side reactions or degradation of the starting material.

Lipophilic Probes and Bioconjugates

In the fields of medicinal chemistry and molecular imaging, where tuning a molecule's lipophilicity is critical for controlling its biological activity and distribution, O-cyclohexylhydroxylamine serves as a specific building block. It is the right choice when the goal is to intentionally add a bulky, lipophilic linker via an oxime ether bond to enhance properties such as membrane permeability.

Application Fit Matrix

Application
Selection Property
Validation Focus
Caprolactam process research
Oxidation intermediate reactivity
Catalyst-dependent oxime formation efficiency
Reactive aldehyde neurodegeneration models
Aldehyde-trapping vs antioxidant mechanism
3-AP toxicity model response context
CDK inhibitor scaffold evaluation
O-substituted hydroxylamine scaffold
Isomer-dependent kinase inhibition screening
Aqueous-phase hydroxylamine reactions
Hydrochloride salt stability
Hydrolysis resistance and reproducibility under moisture

XLogP3

1.1

Wikipedia

O-cyclohexylhydroxylamine

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